molecular formula C6H4ClN3 B13516998 3-Chloro-5-methylpyridazine-4-carbonitrile

3-Chloro-5-methylpyridazine-4-carbonitrile

Cat. No.: B13516998
M. Wt: 153.57 g/mol
InChI Key: IAGOFOXTVHTFOI-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridazine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylpyridazine-4-carbonitrile typically involves the chlorination of 5-methylpyridazine-4-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 3-alkoxy-5-methylpyridazine-4-carbonitrile.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-amino-5-methylpyridazine-4-carbonitrile.

Scientific Research Applications

3-Chloro-5-methylpyridazine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyridazine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylpyridazine-4-carbonitrile
  • 3-Chloro-5-ethylpyridazine-4-carbonitrile
  • 3-Bromo-5-methylpyridazine-4-carbonitrile

Uniqueness

3-Chloro-5-methylpyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

3-chloro-5-methylpyridazine-4-carbonitrile

InChI

InChI=1S/C6H4ClN3/c1-4-3-9-10-6(7)5(4)2-8/h3H,1H3

InChI Key

IAGOFOXTVHTFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC(=C1C#N)Cl

Origin of Product

United States

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